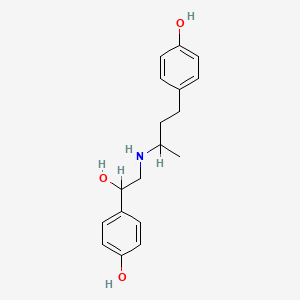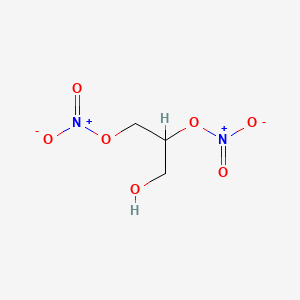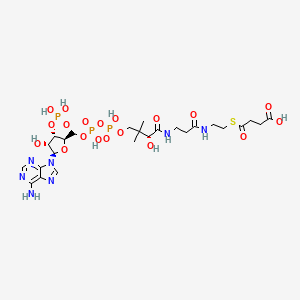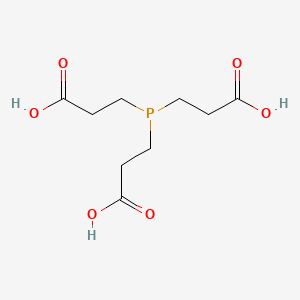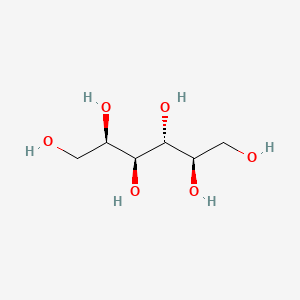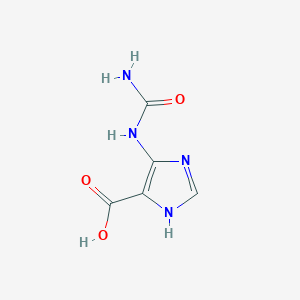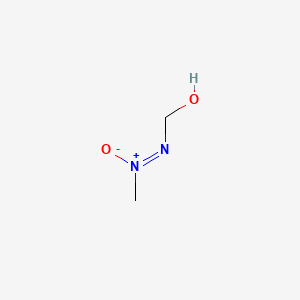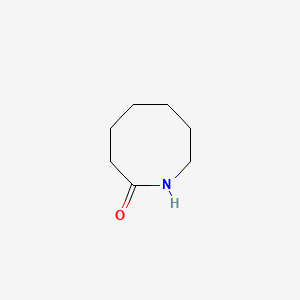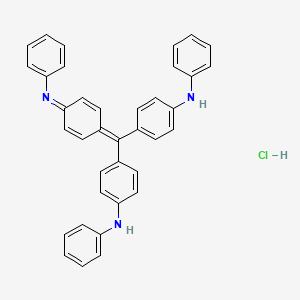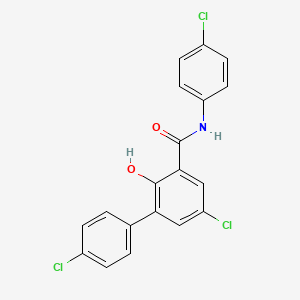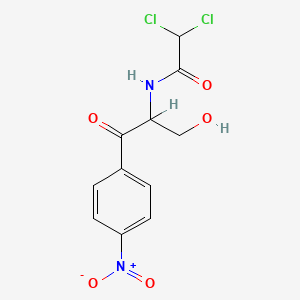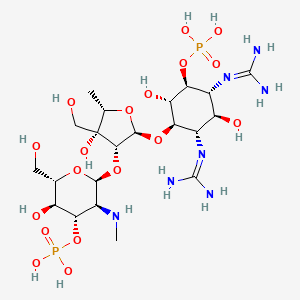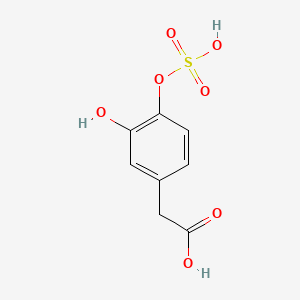
Sulfonyloxydihydroxyphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxyphenylacetate sulfate is an aryl sulfate.
Applications De Recherche Scientifique
Potential in Diabetes Treatment and Complications
Sulfonyloxydihydroxyphenylacetic acid, as part of the sulfonyl group-containing compounds, has significant implications in medicinal chemistry, particularly for diabetes and its complications. Sulfonyl compounds, including sulfonamides and sulfones, interact with biological targets through hydrogen bonding and specific conformations, influencing pathways in glucose metabolism and insulin signaling. These compounds are noted for inhibiting various enzymes and activating glucokinase, impacting glucose metabolism and insulin resistance. Additionally, they have roles in insulin secretion by affecting insulin receptor tyrosine kinase and other related enzymes, providing a broad spectrum of potential applications in diabetes management (Chen et al., 2012).
Role in Anticancer and Antiviral Therapies
Sulfonyloxydihydroxyphenylacetic acid, as part of the broader category of sulfonamides, shows substantial antitumor activity and possesses diverse mechanisms of action, such as inhibition of carbonic anhydrase, disruption of microtubule assembly, and angiogenesis inhibition. These properties highlight its potential in anticancer therapies. Furthermore, sulfonamides have shown significant antiviral activity, including against HIV, by inhibiting viral replication and acting as HIV entry inhibitors, indicating their potential in antiviral therapy (Scozzafava et al., 2003).
Environmental and Biological Impact
Studies on sulfonamide antibiotics, which share structural similarities with sulfonyloxydihydroxyphenylacetic acid, have revealed their environmental persistence and potential in propagating antibiotic resistance. Research on microbial strategies to degrade sulfonamides has shown the degradation pathway initiated by ipso-hydroxylation, indicating a novel approach to addressing environmental concerns related to these compounds (Ricken et al., 2013).
Implications in Neuroscience
In studies related to neuroscience, sulfonyloxydihydroxyphenylacetic acid, as part of sulfonyl compounds, may affect neurotransmitter systems. For instance, a study on the effect of a sulfonylurea on dopamine synthesis in PC12 cells indicated that these compounds could influence neurotransmitter release and metabolism. This points to potential applications or implications in neurological conditions and brain function research (Lamensdorf et al., 2000).
Propriétés
Numéro CAS |
38339-04-7 |
|---|---|
Nom du produit |
Sulfonyloxydihydroxyphenylacetic acid |
Formule moléculaire |
C8H8O7S |
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-sulfooxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O7S/c9-6-3-5(4-8(10)11)1-2-7(6)15-16(12,13)14/h1-3,9H,4H2,(H,10,11)(H,12,13,14) |
Clé InChI |
ZQTJTTSZJNFQGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Autres numéros CAS |
38339-04-7 |
Synonymes |
sulfonyloxydihydroxyphenylacetic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



